1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one
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Overview
Description
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one is an organic compound with a complex structure that includes a methoxyphenyl group and a cyclohepta[b]pyrrol-2(1H)-one core
Preparation Methods
The synthesis of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with cycloheptanone in the presence of a base to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of more efficient catalysts to reduce production costs and environmental impact .
Chemical Reactions Analysis
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)cyclohepta[b]pyrrol-2(1H)-one can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)cyclohepta[b]pyrrol-2(1H)-one: This compound has a hydroxyl group instead of a methoxy group, which can lead to different chemical reactivity and biological activity.
1-(4-Chlorophenyl)cyclohepta[b]pyrrol-2(1H)-one: The presence of a chlorine atom can significantly alter the compound’s properties, making it more reactive in certain substitution reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable in various research and industrial applications .
Properties
CAS No. |
141493-60-9 |
---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)cyclohepta[b]pyrrol-2-one |
InChI |
InChI=1S/C16H13NO2/c1-19-14-9-7-13(8-10-14)17-15-6-4-2-3-5-12(15)11-16(17)18/h2-11H,1H3 |
InChI Key |
MAYTWYZRDOVXFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=CC3=CC2=O |
Origin of Product |
United States |
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